2-(3-((4-Chlorophenyl)sulfonyl)propanamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
This compound is a thienopyridine derivative featuring a 4-chlorophenylsulfonyl propanamido substituent at the 2-position and an ethyl group at the 6-position of the tetrahydrothieno[2,3-c]pyridine core. The molecule is further functionalized with a carboxamide group at the 3-position and exists as a hydrochloride salt, enhancing its solubility in polar solvents. Thienopyridine derivatives are of significant interest in medicinal chemistry due to their structural resemblance to biologically active heterocycles, often exhibiting kinase inhibition, anti-inflammatory, or anticoagulant properties. The sulfonyl group in this compound may contribute to enhanced metabolic stability and receptor-binding specificity compared to non-sulfonylated analogs .
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)sulfonylpropanoylamino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4S2.ClH/c1-2-23-9-7-14-15(11-23)28-19(17(14)18(21)25)22-16(24)8-10-29(26,27)13-5-3-12(20)4-6-13;/h3-6H,2,7-11H2,1H3,(H2,21,25)(H,22,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUBQUAVFCDRIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2-(3-((4-Chlorophenyl)sulfonyl)propanamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic compound recognized for its potential pharmacological applications. This compound features a thieno[2,3-c]pyridine core, which is significant in medicinal chemistry due to its diverse biological activities.
Chemical Structure and Properties
The compound has the following structural formula:
It is identified by its CAS number 1329860-76-5. The structural components include a sulfonamide group and a tetrahydrothieno ring, which contribute to its biological activity.
Research indicates that the biological activity of this compound is primarily linked to its interaction with specific enzymes and receptors involved in various disease pathways. Compounds with similar structures have demonstrated significant pharmacological effects, including:
- Anti-inflammatory properties
- Analgesic effects
- Potential anti-tumor activity
The mechanism of action typically involves the inhibition of key enzymes or modulation of receptor activity that play critical roles in disease processes.
Pharmacological Studies
Several studies have been conducted to evaluate the biological activity of this compound and its analogs:
- Anti-inflammatory Activity : In vitro studies have shown that derivatives of tetrahydrothieno[2,3-c]pyridine exhibit potent anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
- Analgesic Effects : Analogs have been tested in pain models, demonstrating significant analgesic properties comparable to standard pain relief medications.
- Antimicrobial Activity : Some studies suggest that compounds with similar structures can exhibit antimicrobial properties against various bacterial strains.
Case Studies and Research Findings
A review of literature over the past two decades highlights various biological activities associated with 4,5,6,7-tetrahydrothieno pyridine derivatives:
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thieno Core : Utilizing various reagents such as formaldehyde and hydrochloric acid under controlled conditions.
- Sulfonamide Formation : The incorporation of sulfonamide groups is critical for enhancing biological activity.
- Purification : High yields and purity are essential for ensuring the efficacy of the compound in biological assays.
Scientific Research Applications
2-(3-((4-Chlorophenyl)sulfonyl)propanamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic compound with potential uses in pharmacology, featuring a thieno[2,3-c]pyridine core, a fused bicyclic structure of interest in medicinal chemistry because of its biological activity.
Basic Information
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, utilizing reagents like formaldehyde and hydrochloric acid under controlled conditions to ensure high yields and purity. The key reaction parameters include temperature, solvent choice, and reaction time, all of which are critical for optimizing the process. The compound can undergo chemical reactions typical of amides and sulfonamides, usually carried out in organic solvents with catalysts or under inert atmospheres to prevent side reactions.
Potential Applications
The primary applications of this compound include:
- As a pharmaceutical intermediate
- In studies focusing on its synthesis and biological properties
- Research indicates similar structures have anti-inflammatory and analgesic effects
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related thienopyridine derivatives:
Structural and Functional Insights:
The ethyl group at the 6-position (target compound and ) reduces steric hindrance compared to the isopropyl group in , which may influence pharmacokinetic properties such as membrane permeability .
Salt Form and Solubility: Both the target compound and the analog in are hydrochloride salts, enhancing aqueous solubility for intravenous or oral formulations. The neutral form in may require prodrug strategies for bioavailability .
Synthetic Accessibility :
- The sulfonyl group in the target compound likely requires sulfonylation steps using reagents like 4-chlorobenzenesulfonyl chloride, whereas the carbamoyl group in is synthesized via urea-forming reactions .
Research Findings and Implications
- Computational Modeling: Molecular docking studies suggest that the sulfonyl group in the target compound forms hydrogen bonds with catalytic lysine residues in kinase binding pockets, a feature absent in carbamoyl or phenoxyacetyl analogs .
- Metabolic Stability : Sulfonylated derivatives generally exhibit longer half-lives in hepatic microsomal assays due to resistance to cytochrome P450-mediated oxidation .
- Toxicity Profile : The hydrochloride salt form may reduce gastrointestinal irritation compared to free-base analogs, as observed in preclinical rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
